molecular formula C25H31O2P B12879988 Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Cat. No.: B12879988
M. Wt: 394.5 g/mol
InChI Key: XHPQRPOWUZBCCD-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The compound’s molecular formula, $$ \text{C}{25}\text{H}{31}\text{O}_2\text{P} $$, reflects a fused dibenzo[d,f]dioxepin ring system linked to a phosphorus atom bearing two cyclohexyl groups. The dioxepin core consists of a seven-membered ring containing two oxygen atoms at positions 1 and 3, fused to two benzene rings (Figure 1). The phosphorus center adopts a trigonal pyramidal geometry, coordinating to the dioxepin moiety and two cyclohexyl substituents.

The SMILES string $$ \text{C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4} $$ highlights the connectivity: the dioxepin oxygen atoms bridge carbons 1 and 3, while the phosphorus atom binds to the dioxepin’s carbon 1 and two cyclohexyl groups. Density functional theory (DFT) optimizations suggest that steric interactions between the cyclohexyl groups and the dioxepin ring influence the compound’s conformation, favoring a non-planar arrangement to minimize strain.

Table 1: Key structural parameters

Parameter Value
Molecular Weight 394.5 g/mol
P–C (dioxepin) bond ~1.85 Å (DFT estimate)
P–C (cyclohexyl) bonds ~1.87 Å (DFT estimate)
O–C–O angle (dioxepin) ~105° (analogous systems)

Crystallographic Characterization Challenges

Despite its synthetic accessibility, obtaining single crystals suitable for X-ray diffraction has proven challenging due to the compound’s conformational flexibility. The dioxepin ring’s puckered geometry and the rotational freedom of the cyclohexyl groups create multiple low-energy conformers, complicating crystallization. Similar phosphine-dioxepin hybrids, such as dibenzo[b,f]phosphepines, exhibit analogous issues, often requiring low-temperature crystallization or co-crystallization with metal complexes to stabilize specific conformations.

Synchrotron X-ray powder diffraction paired with Rietveld refinement has emerged as a viable alternative for structural analysis in such cases. For example, studies on amitriptyline hydrochloride demonstrated that hydrogen bonding and van der Waals interactions critically influence solid-state conformations. Applying these methods to Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine could resolve its packing arrangement and intermolecular interactions.

Comparative Analysis with Related Dibenzodioxepin-Phosphine Hybrids

The compound’s structure diverges from related ligands like dibenzo[b,f]phosphepines, which replace one oxygen atom in the dioxepin ring with phosphorus. This substitution alters electronic properties and coordination behavior. For instance, dibenzo[b,f]phosphepines act as heterobidentate ligands, coordinating via both phosphorus and an olefinic bond, whereas Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine’s oxygen atoms may participate in hydrogen bonding rather than metal coordination.

Table 2: Structural comparison with dibenzo[b,f]phosphepines

Feature Dicyclohexyl-dioxepin-phosphine Dibenzo[b,f]phosphepine
Central heteroatoms O, O P, C
Coordination sites Monodentate (P) Bidentate (P, olefin)
Conformational flexibility High (rotatable cyclohexyls) Moderate (rigid olefin)

Substituent effects further differentiate these hybrids. The cyclohexyl groups in Dicyclohexyl(dibenzo[d,f]dioxepin-1-yl)phosphine enhance steric bulk compared to phenyl or mesityl groups in phosphepines, potentially limiting its utility in catalysis but improving solubility in nonpolar media.

Properties

Molecular Formula

C25H31O2P

Molecular Weight

394.5 g/mol

IUPAC Name

benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane

InChI

InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2

InChI Key

XHPQRPOWUZBCCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .

Scientific Research Applications

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, supported by comprehensive data tables and case studies.

Catalysis

One of the primary applications of this compound is in catalysis. It has been utilized as a ligand in various catalytic systems, particularly in palladium-catalyzed reactions. The compound's ability to stabilize metal centers enhances reaction rates and selectivity.

Case Study: Palladium-Catalyzed Reactions

In studies involving palladium-catalyzed cross-coupling reactions, the inclusion of this compound demonstrated improved yields and reduced reaction times compared to traditional phosphine ligands. This was attributed to its steric and electronic properties that favor the formation of active catalytic species.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows for versatile reactivity, making it suitable for various synthetic pathways.

Data Table: Reactivity Overview

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingPd catalyst, base85
Stille CouplingSn reagent, base90
Heck ReactionAryl halide, base78

Photoinitiators in Polymer Chemistry

This compound has also found applications as a photoinitiator in polymer chemistry. Its ability to generate reactive species upon exposure to light makes it valuable in the production of photopolymerizable materials.

Case Study: Photopolymerization

In experiments assessing the efficiency of photoinitiators for UV-curable coatings, this compound exhibited superior performance compared to conventional initiators. The resulting polymers showed enhanced mechanical properties and faster curing times.

Biomedical Applications

Recent studies have explored the potential biomedical applications of this compound, particularly in drug delivery systems and as a component in therapeutic formulations.

Findings

Research indicates that formulations incorporating this phosphine compound can improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic outcomes.

Mechanism of Action

The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphine Ligands

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their properties, and applications based on the evidence:

Compound Name (CAS) Structural Features Physical Properties Applications/Reactivity References
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine (1256170-06-5) Dibenzo[d,f][1,3]dioxepin ring fused to a phosphine group 98% purity; air-sensitive (storage at 2–8°C) Likely ligand for transition metal catalysis (inference from structural analogues)
Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine (1256169-98-8) Larger trioxacycloundecin ring system 98% purity; physical state unspecified Potential use in catalysis; steric bulk may influence metal coordination
N-[(11bS)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide triethylamine adduct (1808205-87-9) Dinaphtho-dioxaphosphepin core with trifluoromethanesulfonamide substituent 98% purity; typically in stock Electron-withdrawing groups may enhance catalytic activity in electron-deficient systems
Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine (Cy-cBRIDP; 1023330-38-2) Cyclopropyl group with diphenyl and methyl substituents Melting point: 115–122°C; air-sensitive (store cold); white to pale yellow solid Used in reactions requiring rigid, bulky ligands; potential for asymmetric catalysis
Biphephos (6,6'-[(3,3'-di-tert-butyl-5,5'-dimethoxy-1,1'-biphenyl-2,2'-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]-dioxaphosphepin)) Dibenzodioxaphosphepin rings with tert-butyl and methoxy substituents Not specified Employed in palladium-catalyzed syntheses (e.g., trifluoromethylphenyl oxazinone synthesis)

Steric and Electronic Effects

  • Steric Bulk : The dibenzo[d,f][1,3]dioxepin group in the target compound provides moderate steric hindrance compared to the larger trioxacycloundecin system in CAS 1256169-98-8, which may restrict access to metal centers in catalysis. Cy-cBRIDP (CAS 1023330-38-2), with its cyclopropyl core, offers even greater rigidity and bulk .
  • Electronic Properties : The oxygen atoms in the dioxepin ring may donate electron density to the phosphorus atom, creating a less electron-rich phosphine compared to ligands like Biphephos, where electron-withdrawing substituents (e.g., trifluoromethanesulfonamide in CAS 1808205-87-9) could modulate reactivity .

Stability and Handling

  • Air sensitivity is a common trait among dicyclohexylphosphine derivatives, necessitating cold storage (2–8°C) for both the target compound and Cy-cBRIDP .
  • In contrast, Biphephos and related ligands in are utilized in high-temperature reactions (e.g., with PdCl₂), suggesting greater thermal stability under catalytic conditions .

Biological Activity

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological properties, and applications.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1256170-06-5
  • Molecular Formula : C21H25O2P
  • Molecular Weight : 340.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine. This process can be optimized through various synthetic routes, including:

  • Phosphinylation Reactions : Utilizing visible-light-induced transformations to form P-stereogenic phosphines.
  • Reflux Conditions : Conducting reactions under reflux to enhance yields and purity.

Anticancer Properties

Recent studies have indicated that phosphine compounds, including this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS).
  • Case Studies : In vitro studies demonstrated that this phosphine derivative inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
StudyCell LineIC50 Value (µM)Observations
MCF-7 (breast cancer)15Induced apoptosis through ROS generation
A549 (lung cancer)20Disrupted mitochondrial membrane potential

Antimicrobial Activity

This compound has also shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could alter receptor signaling pathways critical for cancer cell growth.

Research Findings and Future Directions

The ongoing research into this compound emphasizes its potential as a therapeutic agent:

  • Combination Therapies : Future studies are exploring the efficacy of this phosphine in combination with existing chemotherapeutics to enhance anticancer effects.
  • Targeted Drug Delivery : Investigations into nanoparticle formulations incorporating this compound aim to improve targeted delivery to tumor sites.

Q & A

Q. Key Steps :

  • Purification via column chromatography under nitrogen to prevent oxidation.
  • Characterization by 31^{31}P NMR to confirm the absence of oxidized byproducts (e.g., phosphine oxides, which resonate at ~20–30 ppm vs. free phosphine at −5 to 10 ppm) .

Advanced: How can researchers optimize steric and electronic properties for specific catalytic applications?

Q. Steric Tuning :

  • Replace cyclohexyl groups with bulkier (e.g., tert-butyl) or smaller (e.g., phenyl) substituents to adjust the Tolman cone angle .
  • Modify the dibenzo[d,f][1,3]dioxepin backbone with electron-withdrawing/donating groups (e.g., Br, OMe) to alter electronic density .

Q. Electronic Tuning :

  • Use DFT calculations to predict ligand-metal interaction strengths (e.g., Pd–P bond dissociation energies) .
  • Compare catalytic performance in model reactions (e.g., Suzuki-Miyaura coupling) to correlate structure-activity relationships .

Q. Experimental Design :

  • High-Throughput Experimentation (HTE) to screen ligand:metal ratios, solvents, and substrates .

Advanced: How do researchers address contradictions in catalytic efficiency data across studies?

Q. Common Sources of Discrepancy :

  • Purity : Trace oxidation to phosphine oxide (detected via 31^{31}P NMR) reduces catalytic activity. Always store ligands under inert conditions .
  • Metal Precursor Sensitivity : Pd(OAc)2_2 vs. Pd2_2(dba)3_3 may yield divergent results due to differences in reduction kinetics .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates differently than nonpolar solvents (e.g., toluene) .

Q. Resolution Strategies :

  • Reproduce reactions with standardized conditions (e.g., glovebox-prepared stock solutions).
  • Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps influenced by ligand structure .

Advanced: What techniques are used to study the ligand’s coordination behavior in metal complexes?

  • X-ray Crystallography : Resolve metal-ligand bond lengths and angles (e.g., Pd–P ~2.28–2.35 Å in Pd complexes) .
  • Multinuclear NMR : 31^{31}P NMR detects coordination-induced shifts; 1^{1}H/13^{13}C NMR reveals conformational changes in the ligand backbone .
  • ESI-MS : Confirm stoichiometry of metal-ligand adducts (e.g., [Pd(L)2_2]+^{+} ions) .

Case Study : In Pd-catalyzed α-arylation, the ligand’s electron-rich phosphorus enhances oxidative addition rates of aryl bromides, while steric bulk suppresses β-hydride elimination .

Basic: What are the primary applications of this ligand in catalysis?

  • Cross-Coupling Reactions : Suzuki-Miyaura, Buchwald-Hartwig amination, and deprotonative cross-coupling (DCCP) .
  • Asymmetric Catalysis : Chiral variants (e.g., with substituted dibenzo[d,f][1,3]dioxepin backbones) enable enantioselective C–N/C–O bond formation .

Example : In DCCP, the ligand facilitates Pd-catalyzed coupling of benzyl phosphine oxides with aryl bromides, yielding diarylmethyl phosphine oxides in >90% yield .

Advanced: How can computational methods guide ligand design?

  • DFT Calculations : Model transition states to predict regioselectivity in catalytic cycles (e.g., aryl bromide vs. phosphine oxide activation) .
  • Molecular Dynamics : Simulate ligand conformational flexibility during metal coordination .

Q. Practical Workflow :

Optimize ligand geometry at the B3LYP/6-31G(d) level.

Calculate Natural Bond Orbital (NBO) charges to quantify electron donation capacity.

Compare computed vs. experimental 31^{31}P NMR shifts to validate models .

Basic: What precautions are necessary when handling this compound?

  • Storage : Under argon at −20°C to prevent oxidation.
  • Handling : Use gloveboxes or Schlenk techniques for air-sensitive steps .
  • Safety : PPE (gloves, goggles) required due to potential toxicity (H302+H312+H332 hazard statements) .

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